N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium
Description
BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM is a complex organic compound that features a benzyl group attached to a dimethylazanium moiety
Properties
Molecular Formula |
C14H22N3O2+ |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
benzyl-[3-[[(2E)-2-hydroxyiminoacetyl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C14H21N3O2/c1-17(2,12-13-7-4-3-5-8-13)10-6-9-15-14(18)11-16-19/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H-,15,18,19)/p+1 |
InChI Key |
TUHMAJZQZPLXJZ-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+](C)(CCCNC(=O)/C=N/O)CC1=CC=CC=C1 |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=NO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM typically involves multiple steps. One common method includes the reaction of benzyl chloride with dimethylamine to form benzyl dimethylamine. This intermediate is then reacted with 3-[(2E)-2-(N-hydroxyimino)acetamido]propyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylazanium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or dimethylazanium derivatives.
Scientific Research Applications
BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-hydroxy-2-naphthamide
- N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone
- Benzyl (2E)-3-hydroxy-2-(N-hydroxyimino)propanoate
Uniqueness
BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM is unique due to its specific structural features, such as the combination of a benzyl group with a dimethylazanium moiety and the presence of a hydroxyimino group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
